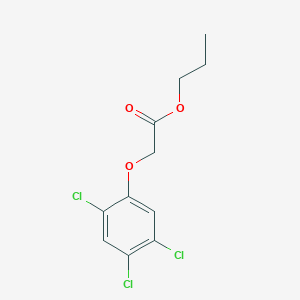
Propyl 2,4,5-trichlorophenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2,4,5-trichlorophenoxyacetate (PTCA) is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and wheat. It belongs to the family of phenoxy herbicides, which are known for their selective action against broadleaf weeds. PTCA is a potent herbicide that has been extensively studied for its chemical and biological properties.
Mechanism of Action
Propyl 2,4,5-trichlorophenoxyacetate acts by disrupting the normal functioning of plant hormones such as auxins and cytokinins. It inhibits the activity of enzymes that are involved in the synthesis and transport of these hormones, leading to stunted growth and eventual death of the plant. Propyl 2,4,5-trichlorophenoxyacetate also affects the metabolism of plants by inhibiting the synthesis of proteins and nucleic acids.
Biochemical and Physiological Effects
Propyl 2,4,5-trichlorophenoxyacetate has been shown to have both acute and chronic effects on plants. Acute exposure to Propyl 2,4,5-trichlorophenoxyacetate can cause wilting, chlorosis, and necrosis of the leaves, while chronic exposure can lead to reduced growth and yield. Propyl 2,4,5-trichlorophenoxyacetate has also been shown to affect the activity of enzymes involved in the metabolism of carbohydrates, lipids, and amino acids in plants.
Advantages and Limitations for Lab Experiments
Propyl 2,4,5-trichlorophenoxyacetate is a valuable tool for weed management in crops and has been extensively studied for its herbicidal properties. Its selective action against broadleaf weeds makes it a valuable tool for weed management in crops. However, the use of Propyl 2,4,5-trichlorophenoxyacetate in lab experiments is limited by its toxicity and potential for environmental contamination. Careful attention must be paid to the handling and disposal of Propyl 2,4,5-trichlorophenoxyacetate to prevent exposure to humans and the environment.
Future Directions
The future directions for research on Propyl 2,4,5-trichlorophenoxyacetate include the development of new formulations and delivery systems that reduce the potential for environmental contamination and improve the efficacy of the herbicide. The development of new herbicides with different modes of action that complement the action of Propyl 2,4,5-trichlorophenoxyacetate is also an area of active research. The use of genetic engineering to develop crops that are resistant to Propyl 2,4,5-trichlorophenoxyacetate is another potential area of research. Overall, the continued study of Propyl 2,4,5-trichlorophenoxyacetate and its mode of action will lead to the development of more effective and sustainable weed management strategies in agriculture.
Synthesis Methods
Propyl 2,4,5-trichlorophenoxyacetate is synthesized by the reaction of 2,4,5-trichlorophenol with chloroacetic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then esterified with propyl alcohol to produce Propyl 2,4,5-trichlorophenoxyacetate. The synthesis of Propyl 2,4,5-trichlorophenoxyacetate is a complex process that requires careful attention to reaction conditions and purity of reagents.
Scientific Research Applications
Propyl 2,4,5-trichlorophenoxyacetate has been extensively studied for its herbicidal properties and its mode of action. It has been shown to inhibit the growth of broadleaf weeds by interfering with the normal functioning of plant hormones. Propyl 2,4,5-trichlorophenoxyacetate is also known to affect the metabolism of plants by disrupting the synthesis of proteins and nucleic acids. Its selective action against broadleaf weeds makes it a valuable tool for weed management in crops.
properties
CAS RN |
1928-40-1 |
|---|---|
Product Name |
Propyl 2,4,5-trichlorophenoxyacetate |
Molecular Formula |
C11H11Cl3O3 |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
propyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C11H11Cl3O3/c1-2-3-16-11(15)6-17-10-5-8(13)7(12)4-9(10)14/h4-5H,2-3,6H2,1H3 |
InChI Key |
KQPZLIOOEZZUFO-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Canonical SMILES |
CCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Other CAS RN |
1928-40-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





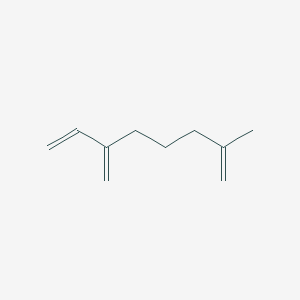
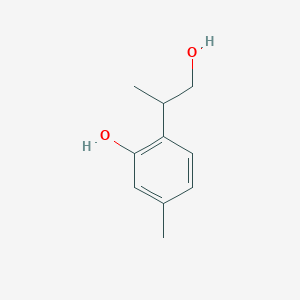
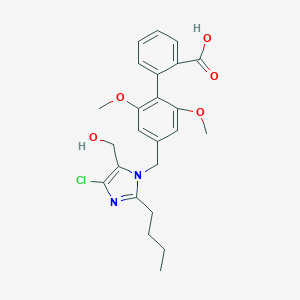

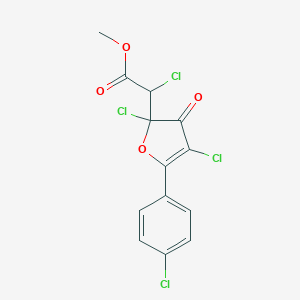

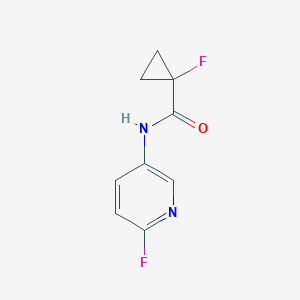
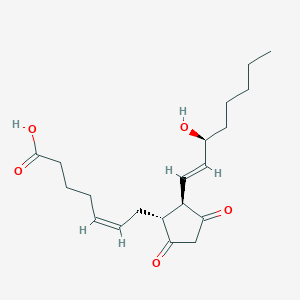
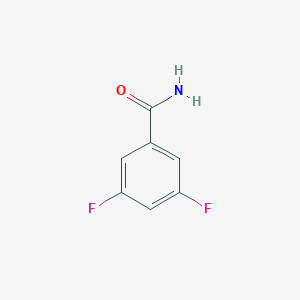
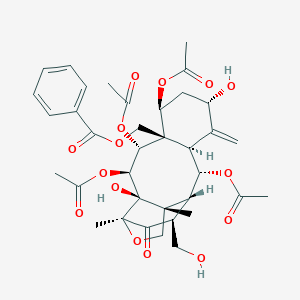
![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)
![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)